(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Overview
Description
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is a chiral compound with the molecular formula C10H13NO It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a piperidine ring The compound is characterized by the presence of a hydroxyl group attached to the second carbon of the tetrahydroquinoline ring, making it an alcohol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (S)-2-quinolinecarboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding quinoline derivative. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize the yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products:
Oxidation: (S)-2-quinolinecarboxaldehyde or (S)-2-quinolinecarboxylic acid.
Reduction: (S)-2-aminotetrahydroquinoline.
Substitution: (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)chloride.
Scientific Research Applications
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases, including neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their function. In medicinal chemistry, its derivatives are designed to target specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol can be compared with other similar compounds, such as:
®-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-Quinolinecarboxaldehyde: The precursor in the synthesis of this compound, which lacks the hydroxyl group.
2-Aminotetrahydroquinoline: A reduced form of the compound, where the hydroxyl group is replaced by an amino group.
The uniqueness of this compound lies in its chiral nature and the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[(2S)-1,2,3,4-tetrahydroquinolin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDYZRIUFBMUGV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435580 | |
Record name | [(2S)-1,2,3,4-Tetrahydroquinolin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63430-96-6 | |
Record name | (2S)-1,2,3,4-Tetrahydro-2-quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63430-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2S)-1,2,3,4-Tetrahydroquinolin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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